molecular formula C7H4ClN3O2 B12967418 2-Chloro-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

2-Chloro-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

Cat. No.: B12967418
M. Wt: 197.58 g/mol
InChI Key: UOTZGVMJNPNOMM-UHFFFAOYSA-N
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Description

2-Chloro-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the use of 2,3-diaminopyridine as a starting material. The process generally includes the following steps :

    Nucleophilic Substitution: The halogen in the pyridine ring is substituted by a nucleophile, often facilitated by the presence of a nitro group.

    Reduction: The nitro group is reduced to form the required derivative of 2,3-diaminopyridine.

    Cyclization: The 2,3-diaminopyridine undergoes cyclization to form the imidazo[4,5-b]pyridine ring system.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3H-imidazo[4,5-b]pyridine-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Chloro-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

2-chloro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-7-10-3-1-2-4(6(12)13)9-5(3)11-7/h1-2H,(H,12,13)(H,9,10,11)

InChI Key

UOTZGVMJNPNOMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)Cl)C(=O)O

Origin of Product

United States

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